

# Spectroscopic Profile of 6-fluoro-DET: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	6-fluoro-N,N-diethyltryptamine	
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An In-depth Analysis of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Characteristics of a Novel Tryptamine Analog

This technical guide provides a comprehensive overview of the spectroscopic properties of **6-fluoro-N,N-diethyltryptamine** (6-fluoro-DET), a fluorinated analog of the classic psychedelic compound N,N-diethyltryptamine (DET). This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, pharmacology, and drug development who are engaged in the study of novel psychoactive substances and tryptamine derivatives.

### Introduction

6-fluoro-DET, with the chemical formula C<sub>14</sub>H<sub>19</sub>FN<sub>2</sub> and a molar mass of 234.318 g·mol<sup>-1</sup>, is a substituted tryptamine that has garnered interest within the scientific community.[1][2][3][4] Unlike its non-fluorinated parent compound, 6-fluoro-DET is reported to be a partial agonist of the serotonin 5-HT<sub>2a</sub> receptor but does not produce hallucinogenic effects in humans.[1][3] This unique pharmacological profile makes its unambiguous identification and characterization through analytical techniques paramount. This guide presents a detailed summary of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data, alongside detailed experimental protocols and a visualization of its presumed signaling pathway.

### **Spectroscopic Data Summary**



The following table summarizes the key quantitative data obtained from the spectroscopic analysis of 6-fluoro-DET. Due to the limited availability of published experimental spectra for 6-fluoro-DET, the NMR and IR data presented below are based on predictive models and analysis of closely related tryptamine analogs. The mass spectrometry data is based on typical fragmentation patterns observed for tryptamines and available GC-MS data for 6-fluoro-DET.

Spectroscopic Technique	Parameter	Value
<sup>1</sup> H NMR	Predicted Chemical Shifts ( $\delta$ ) in CDCl <sub>3</sub>	See Table 2 for detailed predicted shifts.
<sup>13</sup> C NMR	Predicted Chemical Shifts (δ) in CDCl <sub>3</sub>	See Table 3 for detailed predicted shifts.
Mass Spectrometry (GC-MS)	Molecular Ion (M+)	m/z 234
Key Fragment Ions	m/z 58 (base peak), 175, 146, 115	
Infrared (IR) Spectroscopy	Key Absorption Bands (cm <sup>-1</sup> )	~3400-3500 (N-H stretch, indole), ~2970-2850 (C-H stretch, alkyl), ~1600-1450 (C=C stretch, aromatic), ~1250-1000 (C-N stretch, C-F stretch)

# Detailed Spectroscopic Analysis Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted <sup>1</sup>H and <sup>13</sup>C NMR spectra of 6-fluoro-DET provide a theoretical framework for its identification.

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts for 6-fluoro-DET in CDCl<sub>3</sub>



Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Indole N-H	~8.0-8.2	br s	-
Aromatic C-H	~6.8-7.6	m	-
Indole C2-H	~6.9-7.1	S	-
Ethyl CH <sub>2</sub> (on N)	~2.6-2.8	q	~7.2
Ethyl CH₃	~1.0-1.2	t	~7.2
Ethanamine CH <sub>2</sub> (adjacent to indole)	~2.9-3.1	t	~7.5
Ethanamine CH <sub>2</sub> (adjacent to N)	~2.7-2.9	t	~7.5

Table 3: Predicted <sup>13</sup>C NMR Chemical Shifts for 6-fluoro-DET in CDCl<sub>3</sub>

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C=O (if present as impurity)	Not expected
Aromatic/Indole C	~100-160 (C-F bond will show a large C-F coupling constant)
Indole C2	~122
Indole C3	~112
Ethyl CH <sub>2</sub> (on N)	~47
Ethanamine CH2 (adjacent to indole)	~23
Ethanamine CH2 (adjacent to N)	~54
Ethyl CH₃	~12

### Mass Spectrometry (MS)

### Foundational & Exploratory





Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the identification of tryptamines in forensic and research settings. The electron ionization (EI) mass spectrum of 6-fluoro-DET is characterized by a distinct fragmentation pattern.

The molecular ion peak (M<sup>+</sup>) is expected at a mass-to-charge ratio (m/z) of 234, corresponding to the molecular weight of the compound. The base peak, the most intense peak in the spectrum, is typically observed at m/z 58. This fragment corresponds to the diethylaminomethyl cation ([CH<sub>2</sub>=N(CH<sub>2</sub>CH<sub>3</sub>)<sub>2</sub>]<sup>+</sup>), which is a characteristic fragment for N,N-diethyltryptamines resulting from cleavage of the bond beta to the indole ring.

Other significant fragment ions include:

- m/z 175: Resulting from the loss of the diethylaminoethyl side chain.
- m/z 146: A fragment of the fluorinated indole ring.
- m/z 115: Further fragmentation of the indole nucleus.

### Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 6-fluoro-DET is expected to show characteristic absorption bands corresponding to its structural features.

- N-H Stretch (Indole): A sharp to moderately broad band is expected in the region of 3400-3500 cm<sup>-1</sup>.
- C-H Stretch (Alkyl): Multiple sharp bands are anticipated in the 2970-2850 cm<sup>-1</sup> region, corresponding to the stretching vibrations of the C-H bonds in the ethyl groups.
- C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm<sup>-1</sup> range are characteristic of the carbon-carbon double bond stretching within the indole ring.
- C-N and C-F Stretches: The fingerprint region (below 1400 cm<sup>-1</sup>) will contain a complex pattern of absorptions, including those from C-N and C-F stretching and various bending vibrations. The C-F stretch is typically found in the 1250-1000 cm<sup>-1</sup> region.



### **Experimental Protocols**

The following are detailed methodologies for the spectroscopic analysis of 6-fluoro-DET. These protocols are based on established methods for the analysis of tryptamine derivatives and can be adapted for specific instrumentation.

### **NMR Spectroscopy Sample Preparation**

- Sample Weighing: Accurately weigh approximately 5-10 mg of 6-fluoro-DET.
- Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as acetone-d₀ or methanol-d₄ can also be used depending on solubility and the desired spectral resolution.[5][6]
- Tube Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).
- Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
- Analysis: Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

## Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Sample Preparation: Prepare a dilute solution of 6-fluoro-DET (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
- GC Conditions:
  - Injector: Splitless mode at 250 °C.
  - Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness) is suitable.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.



- Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 550.
  - Ion Source Temperature: 230 °C.
  - Transfer Line Temperature: 280 °C.

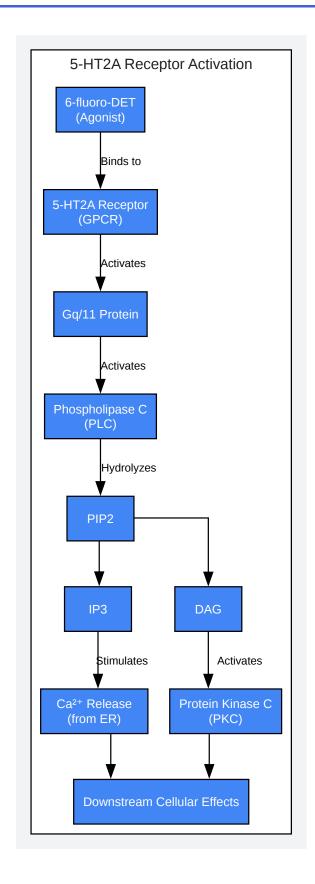
### Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the crystalline 6-fluoro-DET solid directly onto the ATR crystal.[1][7][8] Apply consistent pressure using the instrument's pressure clamp to ensure good contact.
- Data Acquisition:
  - Spectral Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Background Correction: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis and subtracted from the sample spectrum.

### Signaling Pathway and Experimental Workflow

To visualize the molecular interactions and analytical process, the following diagrams are provided.

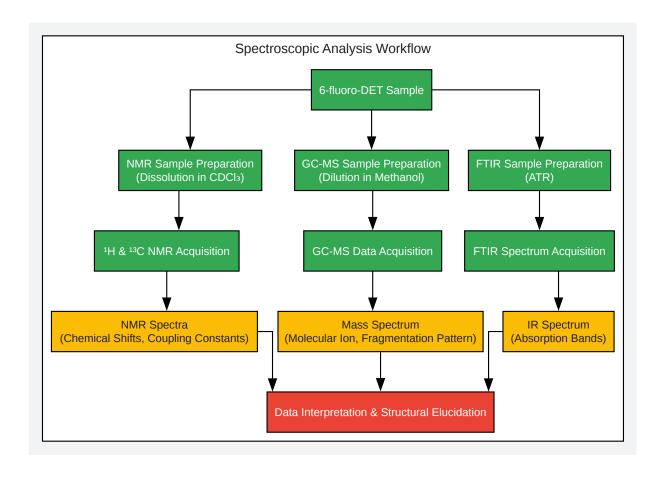




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Caption: Serotonin 5-HT2A receptor signaling pathway activated by a tryptamine agonist.





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Caption: A typical workflow for the comprehensive spectroscopic analysis of 6-fluoro-DET.

### Conclusion

The spectroscopic data and methodologies presented in this guide provide a foundational resource for the analytical identification and characterization of 6-fluoro-DET. The combination of NMR, MS, and IR spectroscopy offers a powerful and comprehensive approach to elucidate the structure of this and other novel tryptamine derivatives. This information is crucial for advancing research in pharmacology, toxicology, and forensic science, enabling a deeper understanding of the structure-activity relationships of this intriguing class of compounds.



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- To cite this document: BenchChem. [Spectroscopic Profile of 6-fluoro-DET: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1220290#spectroscopic-analysis-of-6-fluoro-det-nmr-ms-ir]

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